Superior Gamma-Ray Sensitivity in Amorphous Films Compared to TeO2
A comparative study of radio-frequency sputtered TeO3 and TeO2 thin films demonstrated that amorphous TeO3 films exhibit a significantly more pronounced and monotonic change in optical band gap when exposed to gamma radiation, making them more suitable for γ-ray detection [1]. The optical band gap of a-TeO3 decreases from 4.18 to 3.56 eV as the radiation dose increases from 10 to 50 Gy, a change that directly correlates with radiation exposure [1].
| Evidence Dimension | Optical band gap change under gamma radiation |
|---|---|
| Target Compound Data | Optical band gap decreases from 4.18 eV to 3.56 eV (over a dose range of 10–50 Gy) [1]. |
| Comparator Or Baseline | Tellurium dioxide (TeO2) thin films show a different response; one study on thermally evaporated TeO2 films shows a band gap decrease from 3.98 to 3.55 eV over a larger dose range up to 400 Gy, followed by an increase at higher doses [2]. |
| Quantified Difference | TeO3 exhibits a higher initial band gap (4.18 eV vs. 3.98 eV for TeO2) and demonstrates a monotonic response at lower radiation doses (10-50 Gy), which is a distinct performance characteristic for low-dose dosimetry [1][2]. |
| Conditions | RF-sputtered thin films; gamma radiation source with dose range 10–50 Gy [1]. |
Why This Matters
The distinct and monotonic optical band gap shift at low radiation doses enables more precise and reliable real-time gamma radiation monitoring, a key specification for procurement in health physics and industrial sterilization applications.
- [1] Dewan, N., Sreenivas, K., & Gupta, V. (2007). Influence of γ-radiation doses on the properties of TeOx: (x=2–3) thin film. *Journal of Applied Physics*, 102(4), 044906. https://doi.org/10.1063/1.2769778 View Source
- [2] Arshak, K., & Korostynska, O. (2002). Gamma Radiation Dosimetry Using Tellurium Dioxide Thin Film Structures. *Sensors*, 2(8), 347-355. https://doi.org/10.3390/s20800347 View Source
